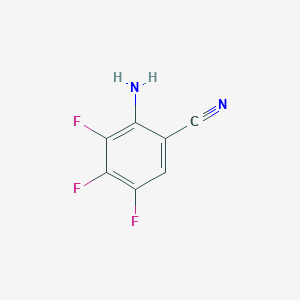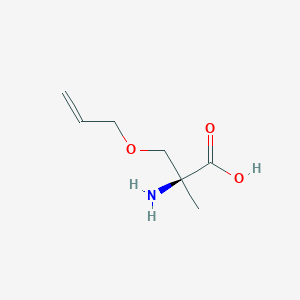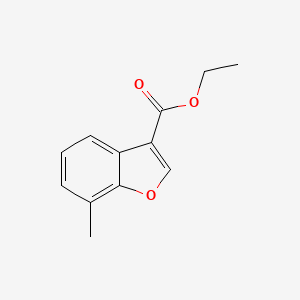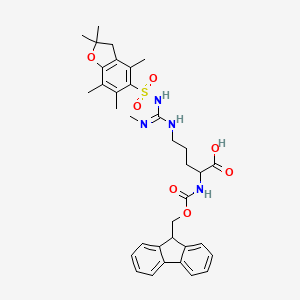
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is a compound that features a tert-butyldimethylsilyl-protected alkyne group and a 4-methylbenzenesulfonate ester. This compound is often used in organic synthesis due to its unique reactivity and protective group properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-((3-(tert-butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide.
Deprotection Reactions: Removal of the tert-butyldimethylsilyl group yields the free alkyne.
Applications De Recherche Scientifique
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is used in various scientific research applications:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential precursor for biologically active compounds.
Material Science: Used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action for 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate primarily involves its reactivity as an electrophile and its ability to undergo deprotection reactions. The sulfonate ester group is a good leaving group, making the compound reactive towards nucleophiles. The tert-butyldimethylsilyl group can be removed to reveal a reactive alkyne, which can participate in various organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar structure but lacks the sulfonate ester group.
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine: Contains a pyridine ring instead of the sulfonate ester.
Uniqueness
2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is unique due to the combination of the tert-butyldimethylsilyl-protected alkyne and the sulfonate ester group, which provides a versatile platform for various synthetic transformations.
Propriétés
Formule moléculaire |
C18H28O4SSi |
|---|---|
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-[3-[tert-butyl(dimethyl)silyl]prop-2-ynoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28O4SSi/c1-16-8-10-17(11-9-16)23(19,20)22-14-13-21-12-7-15-24(5,6)18(2,3)4/h8-11H,12-14H2,1-6H3 |
Clé InChI |
IONHIXRTKUCDTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)





